2-Aminonicotinoyl chloride
Overview
Description
Scientific Research Applications
Antimicrobial and Antitubercular Activity
- In Vitro Antimycobacterial Activity : A study by Raval, Patel, Patel, and Patel (2011) synthesized compounds using 2-aminopyridine, isonicotic acid hydrazide, and cyanuric chloride. These compounds showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv, indicating potential applications in the treatment of tuberculosis Raval, J., Patel, N., Patel, H. V., & Patel, P. (2011). Medicinal Chemistry Research.
Synthesis and Derivatives for Pharmacological Use
- Synthesis of Novel Compounds for Cancer Treatment : Mansour, Sayed, Marzouk, and Shaban (2021) conducted research on derivatives of 2-Aminonicotinonitrile for cancer treatment. This study synthesized various derivatives and assessed their potential as anticancer agents Mansour, S. Y., Sayed, G. H., Marzouk, M. I., & Shaban, S. (2021). Synthetic Communications.
Detection and Sensing Applications
- Fluorescent Sensor for Metal Detection : A study by Qureshi et al. (2019) investigated the use of dansyl sulfonyl chloride derivatives for detecting toxic metals like antimony and thallium. This could have significant implications in environmental monitoring and public health safety Qureshi, N., Haque, S. E.-U., Abbas, M., Yameen, M., Azhar, M., Mahmoudi, G., Nazir, A., & Iqbal, M. (2019). Journal of Materials Research and Technology.
Chemical Analysis and Laboratory Techniques
- Qualitative Amino Acid Analysis : Rutledge and Rudy (1987) developed a high-pressure liquid chromatography system using dansyl chloride derivatives for amino acid analysis in clinical laboratories. This technique offers a rapid and specific method for investigating aminoacidopathies Rutledge, J., & Rudy, J. (1987). American journal of clinical pathology.
Quantum Dot Synthesis
- Colloidal Indium Phosphide Quantum Dots : Tessier et al. (2016) explored the use of aminophosphines in the synthesis of InP nanocrystals. This research provides insights into the chemical reactions leadingto InP formation and its application in optoelectronics Tessier, M., De Nolf, K., Dupont, D., Sinnaeve, D., De Roo, J., & Hens, Z. (2016). Journal of the American Chemical Society.
Photostabilization in Polymeric Materials
- Photostabilizers for Poly(vinyl chloride) : Research by Jasem et al. (2021) on organotin complexes containing 4-aminonaphthalene-1-sulfonic acid revealed their effectiveness in enhancing the photostability of poly(vinyl chloride). This study demonstrates the utility of these complexes in limiting photodegradation, crucial for extending the lifespan of polymeric materials Jasem, H., Hadi, A. G., El‐Hiti, G., Baashen, M. A., Hashim, H., Ahmed, A., Ahmed, D., & Yousif, E. (2021). Molecules.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 2-aminothiazole derivatives, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets and induce changes that lead to the inhibition of cancerous cell lines .
Biochemical Pathways
Compounds with similar structures, such as nicotinamide-derived pyridones, are known to be involved in various biochemical pathways, including those related to the metabolism of vitamin b3 and the formation of the redox cofactor, nicotinamide adenine dinucleotide (nad) .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial as it helps in determining the dosage, route of administration, and potential interactions with other substances .
Result of Action
Similar compounds have shown inhibitory activity against various human cancerous cell lines .
Properties
IUPAC Name |
2-aminopyridine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5(10)4-2-1-3-9-6(4)8/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBAKONFFCSERK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499565 | |
Record name | 2-Aminopyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342614-83-9 | |
Record name | 2-Aminopyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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